molecular formula C7H6N2O2 B12953441 7-Hydroxy-1,2-dihydro-3H-indazol-3-one

7-Hydroxy-1,2-dihydro-3H-indazol-3-one

Cat. No.: B12953441
M. Wt: 150.13 g/mol
InChI Key: DLQVBDZIHOZLPR-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2-dihydro-3H-indazol-3-one is a functionalized indazolone derivative offered for research purposes. The indazolone core structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several pharmacologically active molecules . This specific compound features a hydroxy group at the 7-position, which may be utilized for further chemical modifications or to influence its physicochemical properties. Researchers value indazolone derivatives for their broad potential in developing therapeutic agents; reported activities across this chemical class include antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties . Some indazolones have been investigated as angiotensin II receptor antagonists and antitumor agents . The compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on this and related indazolone compounds.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

7-hydroxy-1,2-dihydroindazol-3-one

InChI

InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)8-9-7(4)11/h1-3,10H,(H2,8,9,11)

InChI Key

DLQVBDZIHOZLPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one can be achieved through several methods. One common approach involves the cyclization of o-nitrobenzyl alcohols under photochemical conditions. This method uses an aqueous solvent at room temperature, making it an efficient and environmentally friendly process .

Another synthetic route involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can form the N-N bond in the presence of an organometallic reagent and oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, amines, and other functionalized derivatives. These products can have different properties and applications based on their chemical structure.

Scientific Research Applications

7-Hydroxy-1,2-dihydro-3H-indazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-hydroxy-1,2-dihydro-3H-indazol-3-one with structurally related indazolone derivatives, focusing on substituent effects, synthetic yields, physical properties, and biological activities.

Table 1: Comparative Analysis of Indazolone Derivatives

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key NMR Features (δ, ppm) Biological Activity/Notes References
7-Hydroxy-1,2-dihydro-3H-indazol-3-one 7-OH N/A* N/A* Expected: Aromatic H (7-OH ~10–12), C7-OH (160–170) Potential antioxidant activity (inferred from hydroxyl group)
5-Nitro-1,2-dihydro-3H-indazol-3-one (Compound 13–18) 5-NO₂, 2-(3-Bromobenzyl), etc. 93–98 139–213 Aromatic H: 8.38–9.06; NO₂ shifts (~150–160) Anti-inflammatory (Compound 12 abolished TPA-induced edema)
2-Isopropyl-1,2-dihydro-3H-indazol-3-one 2-isopropyl 65 Oil (no mp) δ 8.38 (s, 1H), 4.79 (hept, J=6.8 Hz) N/A
6-Amino-1,2-dihydro-3H-indazol-3-one 6-NH₂ N/A N/A δ 6.5–7.5 (aromatic H), NH₂ (~5 ppm) Pharmaceutical intermediate
2-Cyclohexyl-1,2-dihydro-3H-indazol-3-one 2-cyclohexyl 71 Yellow foam δ 9.06 (s, 1H), 4.44–4.27 (m, 1H) N/A

* Direct data unavailable; inferred from structural analogs.

Key Comparisons:

Synthetic Accessibility: 5-Nitro derivatives (e.g., Compounds 13–18) are synthesized in high yields (93–98%) via nucleophilic substitution or palladium-catalyzed coupling . Alkyl-substituted derivatives (e.g., 2-isopropyl, 2-cyclohexyl) are synthesized via photochemical methods in moderate yields (55–71%) .

Physicochemical Properties: Melting Points: Nitro and bromo derivatives exhibit higher melting points (139–213°C) due to strong intermolecular interactions (dipole-dipole, halogen bonding) . Hydroxy-substituted compounds are expected to have elevated melting points similar to phenolic analogs (e.g., 7-hydroxycoumarin: 225–230°C) . Solubility: The 7-hydroxy group enhances water solubility via hydrogen bonding, whereas nitro and alkyl groups increase hydrophobicity .

Biological Activity :

  • Anti-inflammatory Effects : 5-Nitro-2-benzyl derivatives (e.g., Compound 12) show potent anti-inflammatory activity in mouse models . The 7-hydroxy analog may exhibit antioxidant or radical-scavenging activity, as seen in ethyl acetate fractions of Gerbera anandria (DPPH assay) .
  • Toxicity : Nitro groups (e.g., Compound 18) are associated with cytotoxicity, while hydroxy groups generally reduce toxicity .

Structural and Spectroscopic Differences: NMR: The 7-OH proton is expected to appear as a singlet near δ 10–12, distinct from alkyl (δ 1–5) or nitro (δ 8–9) substituents. Carbon shifts for C7-OH would align with phenolic carbons (~160–170 ppm) . Mass Spectrometry: Hydroxy derivatives may fragment via loss of H₂O (18 Da), whereas nitro analogs lose NO₂ (46 Da) .

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